Foreword: Unveiling the Potential of a Niche Nicotinic Acid Derivative
Foreword: Unveiling the Potential of a Niche Nicotinic Acid Derivative
An In-Depth Technical Guide to 2-(2-Benzyloxyphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the technical intricacies of 2-(2-Benzyloxyphenyl)nicotinic acid, a molecule of interest in the expansive field of medicinal chemistry. While specific research on this compound remains nascent, its structural motifs—a nicotinic acid core linked to a benzyloxy-substituted phenyl group—suggest a rich potential for exploration in drug discovery. This document serves as a foundational resource, providing a comprehensive overview of its chemical identity, plausible synthetic routes, potential therapeutic applications, and robust analytical methodologies. By synthesizing established chemical principles with insights into related compounds, this guide aims to empower researchers to unlock the therapeutic promise held within this unique molecular architecture.
Core Compound Identification
The foundational step in any scientific exploration is the unambiguous identification of the molecule of interest.
| Identifier | Value | Source |
| Chemical Name | 2-(2-Benzyloxyphenyl)nicotinic acid | - |
| Synonym | 2-[2-(benzyloxy)phenyl]nicotinic acid | [1] |
| CAS Number | 1258622-71-7 | [1] |
| Molecular Formula | C₁₉H₁₅NO₃ | [1] |
| Molecular Weight | 305.33 g/mol | [1] |
| InChI Key | ROBSDJZAZRARLE-UHFFFAOYSA-N |
Synthetic Pathways: A Strategic Approach
The synthesis of 2-arylnicotinic acids, such as the title compound, is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of strategy often hinges on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we propose a robust and widely applicable method: the Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis & Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a halogenated nicotinic acid derivative and a functionalized phenylboronic acid.
Caption: Retrosynthetic approach for 2-(2-Benzyloxyphenyl)nicotinic acid.
Based on this analysis, a plausible forward synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloronicotinic acid with (2-benzyloxyphenyl)boronic acid. This reaction is favored for its high functional group tolerance and generally good yields[2][3].
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates[4]. Optimization may be required to achieve the best results.
Materials:
-
2-Chloronicotinic acid
-
(2-Benzyloxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), (2-benzyloxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Benzyloxyphenyl)nicotinic acid.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Alternative Synthetic Route: The Ullmann Condensation
The Ullmann condensation offers an alternative, copper-catalyzed approach for the formation of the C-N or C-O bond, which could be adapted for the synthesis of 2-arylnicotinic acids[5][6]. This method typically involves the reaction of an aryl halide with an alcohol or amine in the presence of a copper catalyst at elevated temperatures[5]. While historically requiring harsh conditions, modern modifications have made this reaction more versatile[6]. For the synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid, an adapted Ullmann-type reaction could involve the coupling of 2-chloronicotinic acid with 2-benzyloxyphenol.
Potential Applications in Drug Discovery
Nicotinic acid and its derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery[7][8][9]. The unique combination of the nicotinic acid moiety with a benzyloxyphenyl group in 2-(2-Benzyloxyphenyl)nicotinic acid suggests several promising avenues for therapeutic investigation.
Anti-Inflammatory and Analgesic Properties
2-Arylnicotinic acid derivatives have been reported to exhibit good analgesic and anti-inflammatory properties[8]. The structural similarity of the title compound to this class of molecules suggests it may act as an inhibitor of inflammatory pathways, potentially through the modulation of enzymes such as cyclooxygenases (COX).
Neuroprotective Effects
Nicotinic acid derivatives have also been investigated for their neuroprotective potential[10]. The blood-brain barrier permeability of such compounds could allow for interaction with targets within the central nervous system, offering possibilities for the treatment of neurodegenerative diseases.
Anticancer Activity
Certain nicotinic acid derivatives have demonstrated cytotoxic effects against cancer cell lines[10]. The specific substitution pattern of 2-(2-Benzyloxyphenyl)nicotinic acid could lead to novel interactions with anticancer targets.
Caption: Potential therapeutic applications of the title compound.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of a synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed for the comprehensive characterization of 2-(2-Benzyloxyphenyl)nicotinic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the final compound and for monitoring the progress of the synthesis.
A General HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 280 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method can be adapted and optimized for specific analytical needs, such as quantitative analysis or preparative purification[11][12][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and phenyl rings, the methylene protons of the benzyl group, and the carboxylic acid proton. The coupling patterns and chemical shifts will provide detailed information about the connectivity of the molecule[14][15].
-
¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton[14].
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to confirm the overall structure[14].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 306.11. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 304.10[16][17].
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule[16].
Conclusion and Future Directions
2-(2-Benzyloxyphenyl)nicotinic acid represents a molecule with significant, yet largely untapped, potential in the realm of drug discovery. This guide has provided a comprehensive framework for its synthesis, potential therapeutic applications, and analytical characterization. The proposed Suzuki-Miyaura coupling offers a reliable and versatile route to access this compound, paving the way for further investigation. Future research should focus on the experimental validation of the proposed synthesis, a thorough evaluation of its pharmacological profile in relevant biological assays, and the exploration of its structure-activity relationships through the synthesis of related analogues. The insights gained from such studies will be instrumental in determining the true therapeutic value of this intriguing nicotinic acid derivative.
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